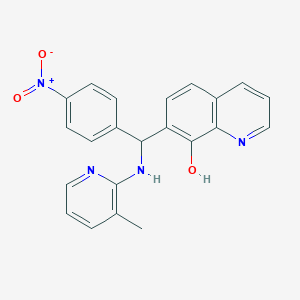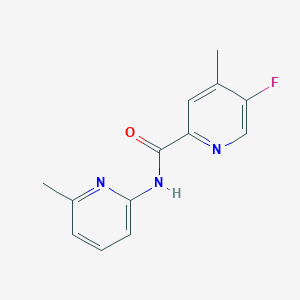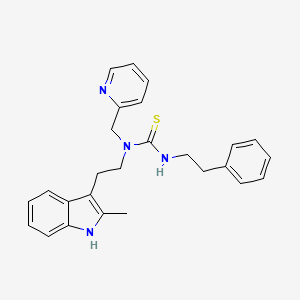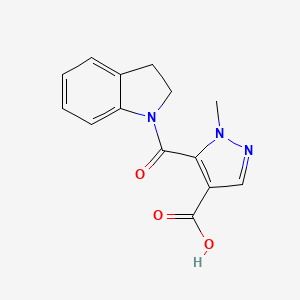
7-(((3-Methylpyridin-2-yl)amino)(4-nitrophenyl)methyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(((3-Methylpyridin-2-yl)amino)(4-nitrophenyl)methyl)quinolin-8-ol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPNQ and has been shown to possess unique biochemical and physiological properties that make it a valuable tool for investigating various biological processes.
作用機序
The exact mechanism of action of MPNQ is not fully understood. However, it has been shown to act as a potent inhibitor of protein kinase C (PKC) activity. PKC is an important enzyme that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, MPNQ has been shown to modulate various signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
MPNQ has been shown to possess a wide range of biochemical and physiological effects. This compound has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. MPNQ has also been shown to modulate neurotransmitter release and synaptic transmission in the brain, making it a valuable tool for investigating various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using MPNQ in lab experiments is its high potency and specificity. This compound has been shown to be a potent inhibitor of PKC activity, making it a valuable tool for investigating various signaling pathways. However, one of the limitations of using MPNQ is its potential toxicity. This compound has been shown to induce apoptosis in various cell lines, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research involving MPNQ. One potential area of research is the development of more potent and specific inhibitors of PKC activity. Another potential area of research is the investigation of the role of MPNQ in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, MPNQ may be used in drug discovery efforts to identify new therapeutic targets for various diseases.
合成法
The synthesis of MPNQ involves a multistep process that begins with the reaction of 2-chloro-3-methylpyridine with sodium hydride to form the corresponding pyridine salt. This is followed by the reaction of the pyridine salt with 4-nitrobenzyl bromide to form the intermediate compound. The final step involves the reaction of the intermediate compound with 8-hydroxyquinoline to form MPNQ.
科学的研究の応用
MPNQ has been extensively studied for its potential applications in scientific research. This compound has been shown to possess unique biochemical and physiological properties that make it a valuable tool for investigating various biological processes. MPNQ has been used in a wide range of research applications, including cancer research, neurobiology, and drug discovery.
特性
IUPAC Name |
7-[[(3-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-14-4-2-13-24-22(14)25-19(16-6-9-17(10-7-16)26(28)29)18-11-8-15-5-3-12-23-20(15)21(18)27/h2-13,19,27H,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELXVIRRZWBNAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2390688.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2390694.png)

![[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester](/img/structure/B2390696.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390698.png)

![2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione](/img/structure/B2390701.png)
![4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390704.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2390706.png)


![N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2390709.png)